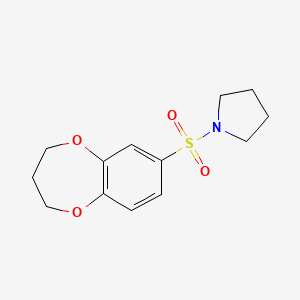
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin . The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a linear formula of C9H10O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, is a solid or liquid at room temperature . More specific physical and chemical properties of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” are not available in the current resources.Scientific Research Applications
Crystal Structure Analysis
The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is interesting not only from synthetic and structural viewpoints, but also from a pharmacological one . The crystal structure of this compound was determined by the X-ray diffraction method . This analysis revealed a multiple weak-interaction network, which is crucial for understanding the properties of the compound .
Synthesis of Tetrasubstituted Dibenzo-14-crown-4 Derivatives
During the effort to synthesize tetrasubstituted dibenzo-14-crown-4 derivatives, the diethyl ester of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid was also prepared . This process involves the use of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” as a key intermediate .
Development of Biotransamination Reactions
The compound has been used in the development of biotransamination reactions . Amine transaminases were applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, finding suitable enzymes for accessing both target amine enantiomers in high conversion and enantiomeric excess values .
Stereoselective Synthesis of Chiral Amines
The stereoselective synthesis of chiral amines is an appealing task in modern organic chemistry . In this context, “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” plays a crucial role due to the straightforward conversion of prochiral and racemic ketones into enantiopure amines .
Anti-Cancer Agents Design
The compound has been used in the design of novel anti-cancer agents . The root-mean-square deviation (RMSD) value of the optimum pose was maintained less than 1Å of the related crystal pose, and the crystal structure of 3EFJ was optimized with polar hydrogen atoms and CHARMm force field .
Identification of Species-Selective Inhibitors
The differences in the inhibitor binding site have been explored to design species-selective inhibitors . The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” has been used in this research to understand the remarkable activity against the blood and liver stages of P. falciparum .
Safety and Hazards
The safety information for 3,4-dihydro-2H-1,5-benzodioxepin indicates that it has a GHS07 signal word of warning . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to note that safety and hazards can vary between different derivatives of a compound.
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRZAYKXFPDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

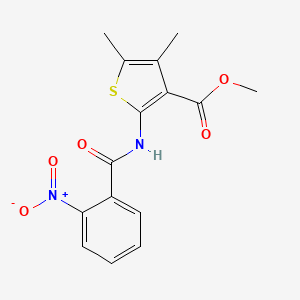
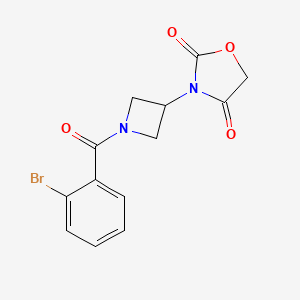
![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)



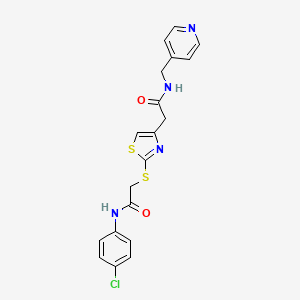
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)
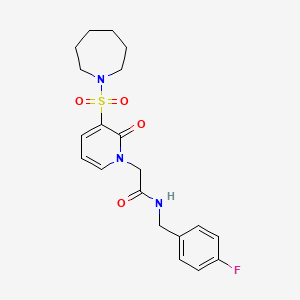
![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)
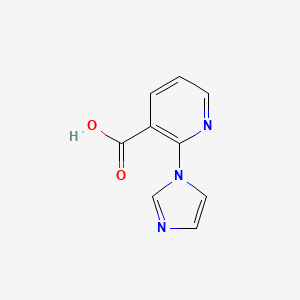

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)
